molecular formula C9H7NO4 B14292132 3-Oxo-8,8a-dihydro-5,8-epoxyindolizine-5(3H)-carboxylic acid CAS No. 114378-05-1

3-Oxo-8,8a-dihydro-5,8-epoxyindolizine-5(3H)-carboxylic acid

Cat. No.: B14292132
CAS No.: 114378-05-1
M. Wt: 193.16 g/mol
InChI Key: CKZBTWKSQAISAQ-UHFFFAOYSA-N
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Description

“3-Oxo-8,8a-dihydro-5,8-epoxyindolizine-5(3H)-carboxylic acid” is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Oxo-8,8a-dihydro-5,8-epoxyindolizine-5(3H)-carboxylic acid” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving pyrrole and pyridine derivatives.

    Introduction of the Epoxy Group: Epoxidation of the double bond in the indolizine core using oxidizing agents such as m-chloroperbenzoic acid.

    Oxidation to Form the Ketone Group: Oxidation of the indolizine core to introduce the keto group using reagents like potassium permanganate.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The epoxy and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products Formed

    Oxidized Derivatives: Further oxidized forms of the compound.

    Reduced Derivatives: Hydroxylated forms of the compound.

    Substituted Derivatives: Compounds with substituted epoxy or carboxylic acid groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “3-Oxo-8,8a-dihydro-5,8-epoxyindolizine-5(3H)-carboxylic acid” involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indolizine-5-carboxylic acid: Lacks the epoxy and keto groups.

    8,8a-Dihydroindolizine: Lacks the epoxy and carboxylic acid groups.

    5,8-Epoxyindolizine: Lacks the keto and carboxylic acid groups.

Properties

CAS No.

114378-05-1

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

3-oxo-10-oxa-2-azatricyclo[5.2.1.02,6]deca-4,8-diene-1-carboxylic acid

InChI

InChI=1S/C9H7NO4/c11-7-2-1-5-6-3-4-9(14-6,8(12)13)10(5)7/h1-6H,(H,12,13)

InChI Key

CKZBTWKSQAISAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N2C1C3C=CC2(O3)C(=O)O

Origin of Product

United States

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